2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that features a tetrazole ring, a cyclohexyl group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
The synthesis of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of azides with alkynes under mild conditions.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with a nucleophile.
Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate with an appropriate acylating agent.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is known for its bioisosteric properties, making it useful in drug design and development.
Material Science: The compound’s unique structure allows it to be used in the development of advanced materials with specific properties.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with biological receptors, leading to various biological effects . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar compounds to 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide include:
Tetrazole Derivatives: Compounds with similar tetrazole rings, such as 5-phenyltetrazole.
Cyclohexyl Derivatives: Compounds with cyclohexyl groups, such as cyclohexylamine.
Trifluoromethyl-Substituted Compounds: Compounds with trifluoromethyl groups, such as trifluoromethylbenzene.
The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C17H20F3N5O |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[1-(tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H20F3N5O/c18-17(19,20)13-5-4-6-14(9-13)22-15(26)10-16(7-2-1-3-8-16)11-25-12-21-23-24-25/h4-6,9,12H,1-3,7-8,10-11H2,(H,22,26) |
InChI Key |
JENGQHBBWUPOTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)CN3C=NN=N3 |
Origin of Product |
United States |
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